5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-methylphenol with a suitable alkylating agent to form 3-methylphenoxyalkane. This intermediate is then reacted with a nitrile oxide to form the oxadiazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
5-[(3-methylphenoxy)methyl]-2-furoic acid: This compound has a similar structure but contains a furan ring instead of an oxadiazole ring.
5-[(3-methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole: This derivative includes a pyrrole group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-6-5-9-14(10-12)19-11-15-17-16(18-20-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMBWBZTZONFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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